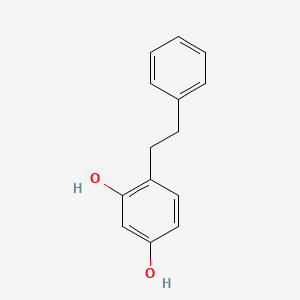

4-(2-Phenylethyl)resorcinol

Description

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(2-phenylethyl)benzene-1,3-diol |

InChI |

InChI=1S/C14H14O2/c15-13-9-8-12(14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 |

InChI Key |

ANTLBIMVNRRJNP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=C(C=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Scientific Research Applications

Skin Lightening Agent

Mechanism of Action

Phenylethyl resorcinol acts primarily as a tyrosinase inhibitor , which is crucial in melanin production. Studies have shown that it is significantly more effective than traditional agents like kojic acid, being 22 times more potent in inhibiting tyrosinase activity at concentrations as low as 0.5% .

Formulation Challenges

Despite its efficacy, PER faces challenges such as photo-instability and poor solubility , which can limit its effectiveness in topical applications. Recent innovations include the development of nanostructured lipid carriers (NLCs) that enhance the stability and delivery of PER, allowing for sustained release and improved bioavailability in skin applications .

Antifungal Properties

Antidermatophytic Activity

Research has demonstrated that phenylethyl resorcinol exhibits strong antifungal properties against various dermatophytes, including Microsporum gypseum. A study reported IC50 values indicating effective growth inhibition of this fungus, suggesting its potential use in treating dermatophyte infections .

Comparative Efficacy

The compound's effectiveness was compared to other resorcinol derivatives, showing superior antifungal activity at specific concentrations. For instance, at 200 µg/mL, phenylethyl resorcinol achieved an impressive growth inhibition percentage against multiple fungi .

Clinical Case Studies

Allergic Reactions

While phenylethyl resorcinol is effective for skin lightening, it has also been associated with allergic contact dermatitis in some cases. Reports indicate instances where patients developed dermatitis after using cosmetics containing PER, highlighting the need for caution and patch testing prior to widespread use .

Microneedle-Assisted Delivery

Innovative approaches such as nano-microneedle-assisted delivery systems have been explored to enhance the penetration of PER into the skin. These methods aim to improve therapeutic outcomes while minimizing side effects associated with traditional topical applications .

Comparative Data Tables

The following tables summarize key findings related to the efficacy and safety of phenylethyl resorcinol:

Table 1: Efficacy of Phenylethyl Resorcinol Against Dermatophytes

| Dermatophyte | IC50 (µg/mL) |

|---|---|

| M. gypseum | 11.42 |

| M. canis | 43.47 |

| T. violaceum | 54.60 |

| T. rubrum | 31.42 |

| T. tonsurans | 23.24 |

Table 2: Percent Growth Inhibition Induced by Phenylethyl Resorcinol

| Concentration (µg/mL) | % Growth Inhibition |

|---|---|

| 5 | 18.41 |

| 10 | 26.37 |

| 20 | 39.30 |

| 50 | 65.17 |

| 100 | 81.33 |

| 200 | 98.89 |

Comparison with Similar Compounds

Comparison with Similar Resorcinol Derivatives

Resorcinol derivatives are structurally diverse, with substituents significantly influencing their chemical properties and biological activities. Below is a comparative analysis of 4-(2-phenylethyl)resorcinol with key analogs:

Structural and Functional Differences

Physicochemical Properties

| Property | 4-(2-Phenylethyl)resorcinol | 4-Butylresorcinol | PAR |

|---|---|---|---|

| Water Solubility | 265 mg/L | ~500 mg/L* | Insoluble |

| Melting Point | 78–79°C | ~80°C* | >250°C (decomposes) |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 | ~1.2 |

*Estimated based on aliphatic chain effects.

Key Research Findings

Structure-Activity Relationships: Derivatives with aromatic substituents (e.g., phenylethyl) at the 4-position show 10–20x higher tyrosinase inhibition than aliphatic analogs, attributed to enhanced π-π stacking with the enzyme’s active site . Substitution at the C-4′ position with non-polar groups (e.g., phenylethyl) is critical for maintaining activity, while polar groups (e.g., -OH) reduce potency .

Thermal Stability: 4-(2-Phenylethyl)resorcinol remains stable under cosmetic formulation conditions (up to 40°C), whereas azo derivatives like PAR decompose at high temperatures (>200°C) .

Safety and Regulation: 4-(2-Phenylethyl)resorcinol is classified as safe for topical use in cosmetics (≤0.5% concentration) in the EU and US . In contrast, Magneson requires strict disposal protocols due to its azo group’s environmental persistence .

Preparation Methods

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

- Temperature : Maintaining 60–95°C ensures sufficient energy for carbocation formation without promoting side reactions.

- Reaction Time : A 2–5 hour duration balances complete conversion with minimized decomposition.

- Catalyst Loading : Although unspecified in the patent, stoichiometric catalyst amounts (relative to resorcinol) are typical for such reactions.

Post-reaction, the mixture is cooled and washed with saturated sodium bicarbonate to neutralize acidic byproducts. The organic phase is concentrated, and crude product isolation involves cooling crystallization. Recrystallization in a solvent (likely methanol or ethanol) further purifies the compound, yielding >99% purity after vacuum drying.

Industrial-Scale Production and Process Design

Scalability and Cost Efficiency

The method outlined in CN104610023A is inherently scalable, as evidenced by its straightforward workup and solvent recovery steps. Key industrial considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactant solubility and facilitate carbocation formation.

- Catalyst Recycling : Filter residues from the reaction (containing spent catalyst) can be regenerated and reused, reducing material costs.

Analytical Characterization and Quality Control

Purity Assessment

Post-synthesis, the compound’s purity is validated using HPLC and melting point analysis. Patent data confirm >99% purity, with residual resorcinol levels below detectable limits.

Structural Elucidation

Spectroscopic techniques (FT-IR, NMR) confirm the substitution pattern:

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to detect and quantify 4-(2-Phenylethyl)resorcinol in complex matrices?

- Methodological Answer : UV-Vis spectrophotometry is widely used due to the compound's strong absorbance characteristics. For example, 4-(2-Pyridylazo)resorcinol (PAR), a structural analog, forms colored chelates with transition metals like Ga(III), enabling detection at wavelengths such as 510 nm (ε = 9.5 × 10⁴ L mol⁻¹ cm⁻¹) and 530 nm (ε = 4.6 × 10⁴ L mol⁻¹ cm⁻¹) in chloroform extracts . Liquid-liquid extraction with chloroform and ion-association complexes (e.g., with tetrazolium salts) enhances sensitivity. Key parameters include pH (optimized at 5–6), reagent concentration, and extraction time (typically 5–10 minutes) .

Q. How is 4-(2-Phenylethyl)resorcinol synthesized, and what are its critical purity criteria?

- Methodological Answer : While direct synthesis protocols are not detailed in the provided evidence, analogs like 4-(2-Pyridylazo)resorcinol are synthesized via diazotization and coupling reactions. Purity is assessed using HPLC, TLC, or spectrophotometric titration. For pharmaceutical intermediates, CAS 85-27-8 (Phenylethyl Resorcinol) requires ≥97% purity, verified via GC or melting point analysis (mp 222–223°C for related compounds) .

Q. What are the stability and storage requirements for 4-(2-Phenylethyl)resorcinol in laboratory settings?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in amber glassware at 2–8°C under inert gas (e.g., N₂). Degradation is monitored via periodic UV-Vis scans (200–800 nm) to detect shifts in λ_max. For analogs like PAR, shelf life is limited, with expiry dates labeled on commercial standards .

Advanced Research Questions

Q. What is the stoichiometry and stability of coordination complexes formed between 4-(2-Phenylethyl)resorcinol and transition metals?

- Methodological Answer : The compound acts as a bidentate ligand, forming complexes such as (TT⁺)[Ga(PAR)₂] (1:2 metal-to-ligand ratio) with Ga(III). Stability constants (log β) are determined via Job’s method or mole-ratio plots, while association constants (e.g., log Kₐ = 5.2 for TT⁺ with [Ga(PAR)₂]⁻) are quantified using distribution coefficients (log K_D = 2.1) . X-ray crystallography and FT-IR confirm coordination modes (e.g., N,N-binding for pyridylazo derivatives) .

Q. How do experimental parameters (pH, ionic strength) influence the extraction efficiency of 4-(2-Phenylethyl)resorcinol-metal complexes?

- Methodological Answer : Extraction efficiency for Ga(III)-PAR complexes peaks at pH 5.5–6.0, where the ligand is deprotonated, and the metal is fully hydrolyzed. Ionic strength adjustments (e.g., using NaClO₄) reduce aqueous solubility of ion pairs, improving partition into chloroform. A 0.1 M TTC (2,3,5-triphenyltetrazolium chloride) concentration maximizes extraction yields (≥95%) .

Q. What charge-transfer interactions occur between 4-(2-Phenylethyl)resorcinol and nitroaromatics, and how are these modeled computationally?

- Methodological Answer : Charge-transfer complexes with nitroaromatics are characterized via UV-Vis and fluorescence quenching. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps and Mulliken charges, revealing electron donation from the resorcinol moiety to nitroaromatic acceptors .

Q. What role does 4-(2-Phenylethyl)resorcinol play in pharmaceutical intermediate synthesis, and how is its efficacy validated?

- Methodological Answer : As an antioxidant intermediate (CAS 85-27-8), it is incorporated into cosmetic and drug formulations. Efficacy is tested via radical scavenging assays (e.g., DPPH or ABTS⁺), with IC₅₀ values compared to standards like ascorbic acid. Purity and structure are confirmed via NMR (¹H/¹³C) and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.